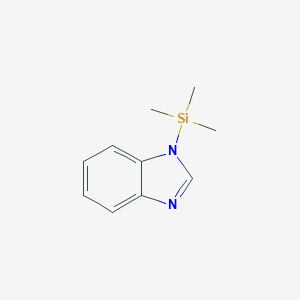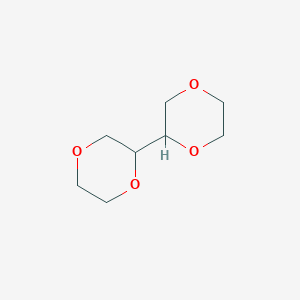
Methyl 4-nitro-1h-pyrrole-2-carboxylate
Overview
Description
Methyl 4-nitro-1H-pyrrole-2-carboxylate (MNP) is an organic compound belonging to the pyrrole family. It is a white crystalline solid that is soluble in water and other organic solvents. In its pure form, MNP is an odorless and non-toxic compound. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine.
Scientific Research Applications
Drug Discovery
“Methyl 4-nitro-1h-pyrrole-2-carboxylate” is a type of pyrrole derivative. Pyrrole derivatives have been widely used in the field of drug discovery . They have been found to exhibit good cytotoxic activity against some cancer cell lines .
Material Science
Pyrrole derivatives, including “Methyl 4-nitro-1h-pyrrole-2-carboxylate”, have applications in material science . They can be used in the synthesis of various materials due to their unique chemical properties.
Catalysis
“Methyl 4-nitro-1h-pyrrole-2-carboxylate” can also be used in catalysis . The unique structure of pyrrole derivatives makes them suitable for use as catalysts in various chemical reactions.
Diabetes Research
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “Methyl 4-nitro-1h-pyrrole-2-carboxylate”, have been isolated from many natural sources. The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that “Methyl 4-nitro-1h-pyrrole-2-carboxylate” could potentially be used in diabetes research.
Biomarker Development
As mentioned above, “Methyl 4-nitro-1h-pyrrole-2-carboxylate” is related to the diabetes molecular marker, pyrraline . This suggests that it could potentially be used in the development of new biomarkers for early detection and determination of the stage of diabetes and other lifestyle diseases.
Natural Product Synthesis
“Methyl 4-nitro-1h-pyrrole-2-carboxylate” can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This indicates its potential use in the synthesis of natural products.
properties
IUPAC Name |
methyl 4-nitro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-6(9)5-2-4(3-7-5)8(10)11/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNAATZQZPGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294169 | |
| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitro-1h-pyrrole-2-carboxylate | |
CAS RN |
13138-74-4 | |
| Record name | 13138-74-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4-nitro-1h-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)




